

# UniPR500: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: UniPR500

Cat. No.: B15578260

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## Abstract

**UniPR500** is a potent and selective small molecule antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. It is a derivative of UniPR129, an earlier Eph-ephrin protein-protein interaction inhibitor. **UniPR500** was developed to improve upon the pharmacokinetic profile of its parent compound, exhibiting enhanced metabolic stability and oral bioavailability. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of **UniPR500**, along with the experimental protocols for its characterization.

## Chemical Structure and Physicochemical Properties

**UniPR500**, with the chemical name N-(3-hydroxyimino-cholan-24-oyl)-L- $\beta$ -homotryptophan, is a conjugate of a modified bile acid and a non-natural amino acid.<sup>[1]</sup> Its development from UniPR129 involved the substitution of a 3 $\alpha$ -hydroxyl group with a 3-hydroxyimino group on the steroidal core, a key modification that enhances its metabolic stability.<sup>[1]</sup>

Table 1: Chemical and Physicochemical Properties of **UniPR500**

Property	Value	Reference
Chemical Formula	C36H51N3O4	[2]
Molecular Weight	589.82 g/mol	[2][3]
CAS Number	2085767-98-0	[2]
IUPAC Name	(S)-3-((R)-4-((5R,8R,9S,10S,13R,14S,17R)-3-(Hydroxyimino)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)-4-(1H-indol-3-yl)butanoic acid	[2]
LogD (pH 7.4)	4.23 ± 0.11	[1]
Kinetic Solubility (PBS, pH 7.4)	30.6 ± 2.6 µg/mL	[1]
Appearance	White to off-white solid	
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[2]

## Biological Activity and Mechanism of Action

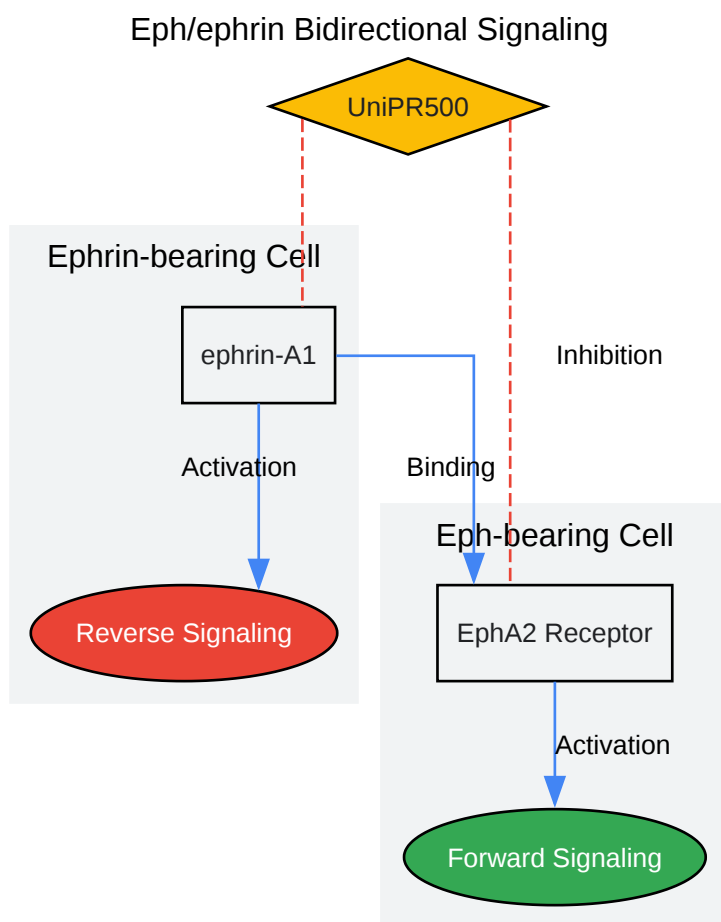
**UniPR500** functions as a competitive antagonist of the EphA2 receptor.[1][4] The Eph (erythropoietin-producing hepatocellular) receptors and their ephrin ligands are crucial in a variety of physiological and pathological processes, including angiogenesis and cancer. By binding to the ligand-binding domain of EphA2, **UniPR500** inhibits the interaction with its ligand, ephrin-A1. This disruption of the EphA2-ephrin-A1 signaling axis has been shown to have anti-angiogenic effects.[1] Furthermore, **UniPR500** has been investigated for its potential in metabolic diseases, as it has been shown to improve glucose tolerance in mice.[5]

Table 2: In Vitro Biological Activity of **UniPR500**

Parameter	Value	Target	Assay	Reference
IC50	1.1 $\mu$ M	EphA2-ephrin-A1 binding	ELISA-like binding assay	[1][4]
Ki	0.78 $\mu$ M	EphA2	Competitive binding assay	[1][4]
Metabolic Half-life (t1/2) in Mouse Liver Microsomes	60.4 min	-	Metabolic Stability Assay	[1]

## Signaling Pathway

The Eph/ephrin signaling system is complex, involving bidirectional signaling. Upon binding of an ephrin ligand to an Eph receptor, "forward" signaling is initiated in the receptor-bearing cell, while "reverse" signaling is triggered in the ligand-bearing cell.[5] **UniPR500**, as a protein-protein interaction inhibitor, is capable of blocking both forward and reverse signaling pathways initiated by the EphA2-ephrin-A1 interaction.[6]



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Caption: **UniPR500** inhibits the interaction between ephrin-A1 and the EphA2 receptor, thereby blocking both forward and reverse signaling pathways.

## Experimental Protocols

### Synthesis of N-(3-hydroxyimino-cholan-24-oyl)-L- $\beta$ -homotryptophan (**UniPR500**)

The synthesis of **UniPR500** is achieved through a multi-step process starting from lithocholic acid. A key step involves the conversion of the 3 $\alpha$ -hydroxyl group to a 3-hydroxyimino group. The final step is the coupling of the modified bile acid with L- $\beta$ -homotryptophan.

A detailed, step-by-step synthetic protocol is proprietary and not publicly available in the reviewed literature. The general strategy involves standard organic chemistry reactions for oxime formation and amide bond coupling.

## EphA2-ephrin-A1 Binding Assay (ELISA-like)

This assay quantifies the ability of **UniPR500** to inhibit the binding of ephrin-A1 to the EphA2 receptor.

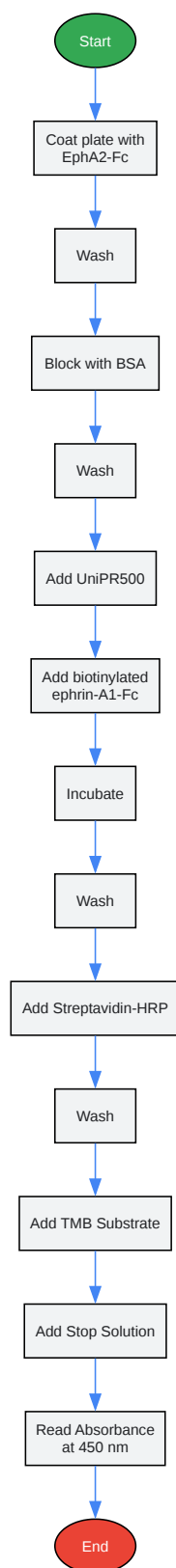
Materials:

- 96-well high-binding microplates
- Recombinant human EphA2-Fc chimera
- Biotinylated recombinant human ephrin-A1-Fc chimera
- **UniPR500**
- Phosphate-buffered saline (PBS), pH 7.4
- Bovine serum albumin (BSA)
- Wash buffer (PBS with 0.05% Tween-20)
- Streptavidin-horseradish peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microplate with 100 µL of 1 µg/mL EphA2-Fc in PBS. Incubate overnight at 4°C.
- Washing: Wash the wells three times with wash buffer.

- **Blocking:** Block non-specific binding sites by adding 200  $\mu$ L of 1% BSA in PBS to each well. Incubate for 1 hour at 37°C.
- **Washing:** Wash the wells three times with wash buffer.
- **Inhibition:** Add 100  $\mu$ L of **UniPR500** at various concentrations (typically in a solvent like DMSO, with the final concentration of the solvent kept low and constant across all wells) to the wells.
- **Binding:** Immediately add 100  $\mu$ L of biotinylated ephrin-A1-Fc at a concentration equal to its dissociation constant ( $K_d$ ) for EphA2. Incubate for 2 hours at 37°C.
- **Washing:** Wash the wells three times with wash buffer.
- **Detection:** Add 100  $\mu$ L of streptavidin-HRP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
- **Washing:** Wash the wells five times with wash buffer.
- **Development:** Add 100  $\mu$ L of TMB substrate and incubate in the dark until sufficient color develops.
- **Stopping:** Stop the reaction by adding 50  $\mu$ L of stop solution.
- **Measurement:** Read the absorbance at 450 nm using a plate reader.
- **Analysis:** The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the **UniPR500** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for the EphA2-ephrin-A1 ELISA binding assay.

## Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the real-time binding kinetics and affinity of **UniPR500** to the EphA2 receptor.

Materials:

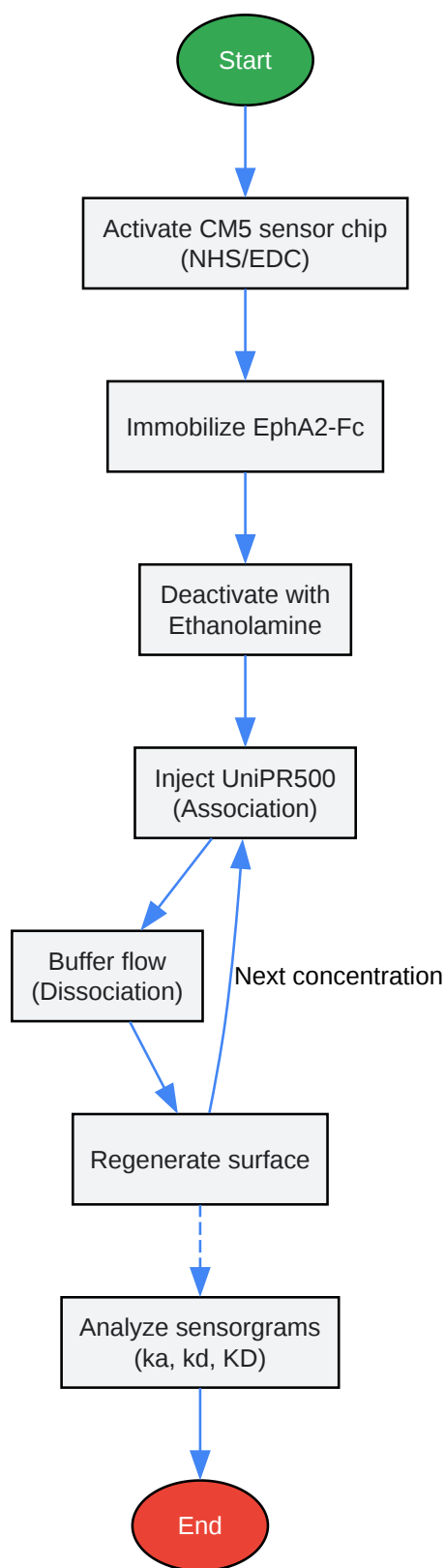
- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Recombinant human EphA2-Fc chimera
- **UniPR500**
- Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

- **Surface Preparation:** Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
- **Immobilization:** Immobilize the EphA2-Fc onto the sensor surface via amine coupling by injecting the protein solution (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0).
- **Deactivation:** Deactivate any remaining active esters by injecting ethanolamine-HCl.
- **Binding Measurement:** Inject a series of concentrations of **UniPR500** in running buffer over the sensor surface at a constant flow rate.
- **Dissociation:** After the association phase, allow the running buffer to flow over the surface to monitor the dissociation of the complex.



- **Regeneration:** Regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
- **Data Analysis:** The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).



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Caption: Workflow for the Surface Plasmon Resonance (SPR) analysis of **UniPR500** binding to EphA2.

## Metabolic Stability Assay in Mouse Liver Microsomes

This assay assesses the susceptibility of **UniPR500** to metabolism by liver enzymes, providing an indication of its metabolic stability.

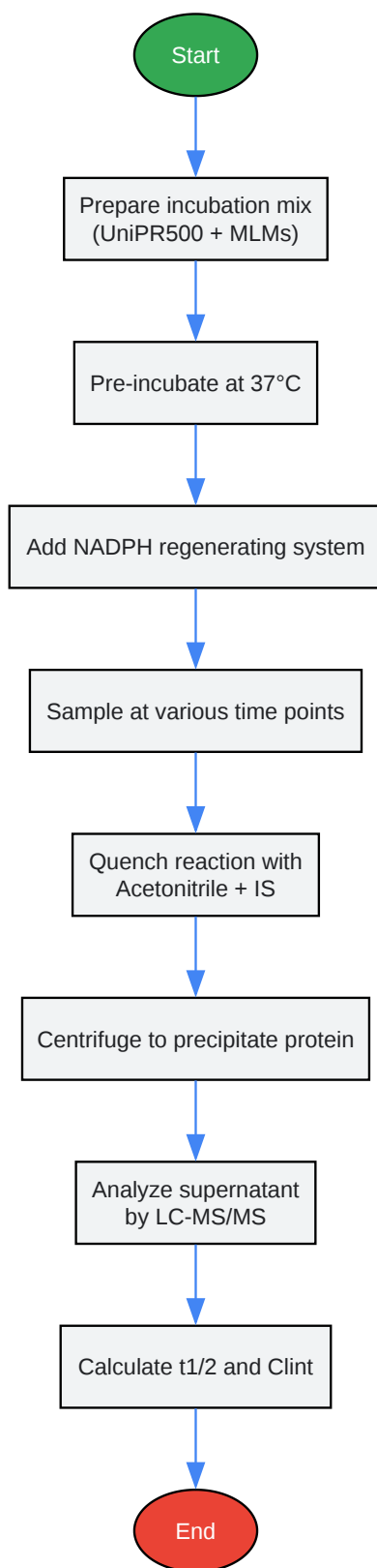
Materials:

- **UniPR500**
- Pooled mouse liver microsomes (MLM)
- NADPH regenerating system (containing NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Internal standard (for LC-MS/MS analysis)
- LC-MS/MS system

Procedure:

- **Incubation Mixture Preparation:** Prepare an incubation mixture containing **UniPR500** (e.g., 1  $\mu$ M final concentration) and mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for a few minutes.
- **Reaction Initiation:** Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without the NADPH regenerating system should be run in parallel.
- **Time Points:** At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

- **Reaction Quenching:** Stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
- **Protein Precipitation:** Centrifuge the samples to precipitate the proteins.
- **Analysis:** Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of **UniPR500** at each time point.
- **Data Analysis:** The metabolic half-life ( $t_{1/2}$ ) is determined by plotting the natural logarithm of the percentage of **UniPR500** remaining versus time. The intrinsic clearance ( $Cl_{int}$ ) can then be calculated from the half-life.



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Caption: Workflow for the metabolic stability assay of **UniPR500** in mouse liver microsomes.

## Conclusion

**UniPR500** is a well-characterized EphA2 receptor antagonist with improved drug-like properties compared to its predecessor. Its detailed chemical structure and physicochemical characteristics, combined with a clear understanding of its biological activity and mechanism of action, make it a valuable tool for research in oncology and metabolic diseases. The experimental protocols provided in this guide offer a framework for the consistent and reproducible characterization of **UniPR500** and similar compounds. Further research into its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent.

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